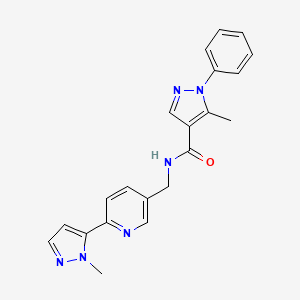![molecular formula C18H18N2O2 B2514295 Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate CAS No. 338419-86-6](/img/structure/B2514295.png)
Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate Analysis
Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate is a novel compound synthesized and characterized using various spectroscopic techniques such as 1H NMR, UV-Visible, FT-IR, and Mass spectroscopy. Quantum chemical calculations employing density functional theory (DFT) and B3LYP functional with 6-31G(d,p) basis set have been used to evaluate its properties and formation. The compound's thermodynamic parameters indicate an exothermic and spontaneous reaction at room temperature. The vibrational analysis suggests the formation of a dimer in the solid state by intermolecular hydrogen bonding, and the binding energy of the dimer has been calculated using DFT calculations .
Synthesis Analysis
The synthesis of ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate involves the condensation of specific reactants, leading to the formation of the desired compound. The reaction conditions, reactants, and the overall synthetic pathway have been detailed in the literature, providing insights into the synthetic strategy employed .
Molecular Structure Analysis
The molecular structure of ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate has been analyzed using quantum chemical calculations and spectroscopic techniques. The compound's geometry, electronic transitions, and nature of various interactions within the molecule have been investigated using time-dependent density functional theory (TD-DFT) and NBO analysis. The presence of dimer formation and the nature of intermolecular interactions have also been elucidated .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and characterization of ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate have been studied. The reaction pathways, intermediates, and the formation of specific functional groups have been analyzed, providing a comprehensive understanding of the chemical transformations involved in the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate have been evaluated using various spectroscopic techniques and quantum chemical calculations. The compound's thermodynamic parameters, vibrational analysis, and the nature of intermolecular interactions have been investigated, shedding light on its stability, reactivity, and structural characteristics .
Relevant Case Studies
The literature provides detailed case studies on the synthesis, characterization, and properties of similar compounds, offering valuable insights into the practical applications and potential uses of ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate in various fields.
References
- A combined experimental and quantum chemical (DFT and AIM) study on molecular structure, spectroscopic properties, NBO and multiple interaction analysis in a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer
- A combined experimental and theoretical (DFT and AIM) studies on synthesis, molecular structure, spectroscopic properties and multiple interactions analysis in a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer.
- Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. VIII. Synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates
- Synthesis, molecular structure, and spectral analyses of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Synthesis and reactions of ethyl 3-acetyl-8-cyano-6,7-dimethylpyrrolo[1,2-a]pyrimidine-4-carboxylate and related compounds
Applications De Recherche Scientifique
Synthesis of Complex Molecules
The synthesis of pyranopyrimidine scaffolds, including those similar to Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate, highlights the importance of hybrid catalysts. These catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of substituted pyranopyrimidines through one-pot multicomponent reactions. This methodology has broadened the applicability of pyranopyrimidines in medicinal and pharmaceutical industries due to their bioavailability and structural complexity (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry and Pharmacology
Pyrimidine derivatives have been extensively studied for their pharmacological properties. They exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. Research developments in pyrimidines focus on their synthesis, anti-inflammatory effects, and structure-activity relationships (SARs), providing valuable insights for the development of new therapeutic agents. The structural versatility of pyrimidines makes them suitable candidates for drug development, with numerous derivatives showing potent anti-inflammatory effects and potential as future drug candidates (Rashid et al., 2021).
Optical Sensors and Material Science
Pyrimidine derivatives also find applications in the development of optical sensors due to their ability to form coordination and hydrogen bonds. These properties make them suitable as exquisite sensing materials with various biological and medicinal applications. The review of pyrimidine-based optical sensors underscores their potential in creating novel sensing materials and highlights the significant literature on this topic from 2005 to 2020 (Jindal & Kaur, 2021).
Propriétés
IUPAC Name |
ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-4-22-18(21)16-15(14-8-6-5-7-9-14)11-20-13(3)10-12(2)19-17(16)20/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROQIPUWZFGQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2C=C1C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2514214.png)
![N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride](/img/structure/B2514217.png)
![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2514218.png)









